tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
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Overview
Description
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.3493664 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with difluoro and tert-butyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps under controlled conditions. One common synthetic route includes the reaction of a diazaspiro undecane derivative with difluoromethylating agents in the presence of a base. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the spirocyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound lacks the difluoro groups, which may result in different chemical and biological properties.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride: The presence of a hydrochloride group can affect its solubility and reactivity.
The uniqueness of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5
Properties
Molecular Formula |
C14H24F2N2O2 |
---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 5,5-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(14(15,16)10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3 |
InChI Key |
DVBKOXCJQVVWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)(F)F |
Origin of Product |
United States |
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